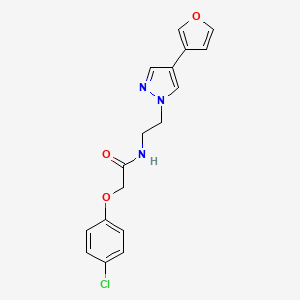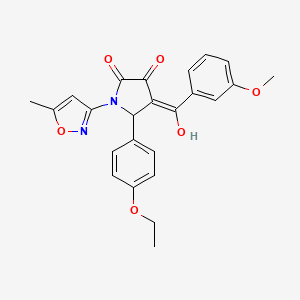![molecular formula C14H12ClNO4S B2671980 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid CAS No. 329906-75-4](/img/structure/B2671980.png)
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 329906-75-4 . It has a molecular weight of 325.77 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-3-[(methylanilino)sulfonyl]benzoic acid . The InChI code for this compound is 1S/C14H12ClNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18) .Physical And Chemical Properties Analysis
“4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.Wissenschaftliche Forschungsanwendungen
Transformation and Environmental Fate
The environmental persistence and transformation of sulfonamide antibacterials, which share structural similarities with 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid, have been extensively studied. For instance, sulfamethoxazole (SMX), a sulfonamide antibacterial, undergoes rapid reactions with free chlorine in water, leading to halogenation and rupture of the sulfonamide moiety. This results in the formation of various transformation products, such as ring-chlorinated products and 3-amino-5-methylisoxazole, indicating significant transformations during water disinfection processes with free chlorine residuals (Dodd & Huang, 2004).
Synthetic Applications
The synthetic utility of related sulfonamide compounds has been demonstrated in various studies. For example, the condensation of 4-(Chlorosulfonyl) benzoic acid with diethyl amine, followed by esterification and further chemical transformations, led to the synthesis of substituted 1,3,4-oxadiazolin-5thiones with potential biological activity (Havaldar & Khatri, 2006). Additionally, ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide has been used as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions, showcasing its role in organic synthesis through highly stereoselective α-C-alkylation (Volonterio, Bravo, & Zanda, 2002).
Mechanistic Insights and Transformations
Studies on benzophenone-4 (BP-4) under free chlorine-promoted disinfection have disclosed new transformation products, providing insights into chlorine substitution, Baeyer-Villiger-Type oxidation, ester hydrolysis, decarboxylation, and desulfonation mechanisms. These mechanisms are highly relevant for understanding the fate of similar chlorinated organic compounds in water treatment systems (Xiao et al., 2013).
Role in Stress Tolerance in Plants
Benzoic acid derivatives, including those structurally related to 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid, have been investigated for their role in inducing multiple stress tolerance in plants. The study of benzoic acid, sulfosalicylic acid, and methyl salicylic acid demonstrated their effectiveness in inducing tolerance to heat, drought, and chilling stress in bean and tomato plants, highlighting the potential agricultural applications of these compounds (Senaratna et al., 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEDELPTTCDXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2671905.png)

![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)
![3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate](/img/structure/B2671910.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)


![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)

![acetyl 4-[(3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate](/img/structure/B2671917.png)
